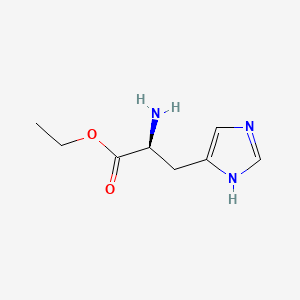![molecular formula C28H42O2 B1616241 [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene CAS No. 67634-02-0](/img/structure/B1616241.png)
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene: is a complex organic compound characterized by its unique structure, which includes multiple double bonds, aromatic rings, and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene typically involves the reaction of benzene derivatives with 3,7-dimethyl-2,6-octadienyl groups under controlled conditions. The reaction is often facilitated by the presence of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of ether linkages and aromatic rings on biological systems. It can also serve as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In industry, this compound may be used in the production of polymers, resins, and other materials where its chemical properties can enhance performance.
Mecanismo De Acción
The mechanism by which [2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to engage in specific binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, or affect the stability of biological membranes.
Comparación Con Compuestos Similares
[2,2-Bis[(3,7-dimethyl-2,6-octadienyl)oxy]ethyl]benzene: shares similarities with other compounds containing aromatic rings and ether linkages, such as and .
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Propiedades
Número CAS |
67634-02-0 |
|---|---|
Fórmula molecular |
C28H42O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2,2-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]ethylbenzene |
InChI |
InChI=1S/C28H42O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-19,28H,10-11,14-15,20-22H2,1-6H3/b25-18+,26-19+ |
Clave InChI |
KJTMVMCIPAJMOH-XUWUHCBVSA-N |
SMILES |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CC1=CC=CC=C1)/C)C |
SMILES canónico |
CC(=CCCC(=CCOC(CC1=CC=CC=C1)OCC=C(C)CCC=C(C)C)C)C |
| 67634-02-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


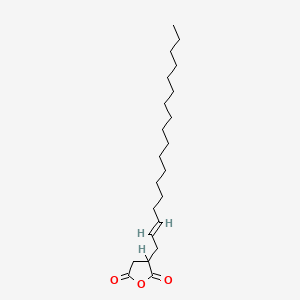
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
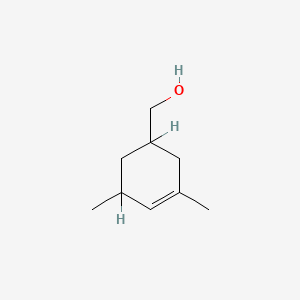
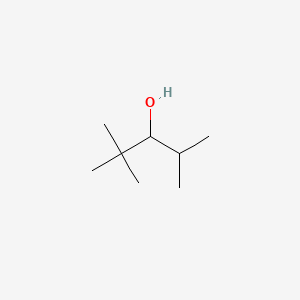
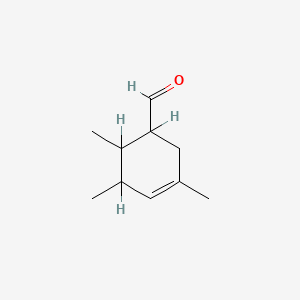
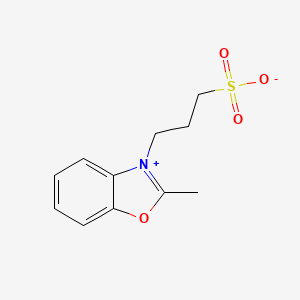
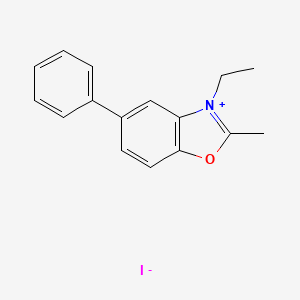
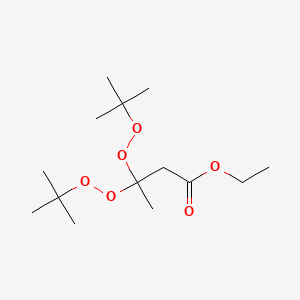

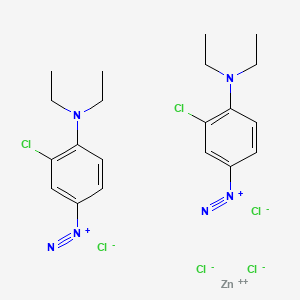
![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)

![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)
